Bithionoloxid

Übersicht

Beschreibung

Bithionolsulfoxid ist ein Derivat von Bithionol, einer Verbindung, die für ihre antibakteriellen, anthelminthischen und algiziden Eigenschaften bekannt ist . Bithionolsulfoxid behält viele dieser Eigenschaften bei und wird in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

Wissenschaftliche Forschungsanwendungen

Bithionolsulfoxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Antimikrobielle Forschung: Es hat eine signifikante antimikrobielle Aktivität gegen verschiedene Krankheitserreger gezeigt, einschließlich multiresistenter Bakterien.

Biochemische Studien: Es wird verwendet, um die Inhibition der löslichen Adenylylcyclase zu untersuchen, ein Enzym, das an verschiedenen Zellprozessen beteiligt ist.

Wirkmechanismus

Bithionolsulfoxid übt seine Wirkung hauptsächlich durch die Hemmung der löslichen Adenylylcyclase aus. Dieses Enzym katalysiert die Umwandlung von Adenosintriphosphat zu cyclischem Adenosinmonophosphat, einem wichtigen Signalmolekül in Zellen . Durch die Bindung an die Bicarbonatbindungsstelle des Enzyms bewirkt Bithionolsulfoxid eine Konformationsänderung, die das Enzym daran hindert, richtig zu funktionieren .

Wirkmechanismus

Target of Action

Bithionoloxide, also known as Bithionol sulfoxide, primarily targets Protein translocase subunit SecA 1 (secA1), Alanine–tRNA ligase (alaS), and DNA gyrase subunit A (gyrA) in Staphylococcus aureus . These proteins play crucial roles in protein translocation, protein synthesis, and DNA replication, respectively .

Mode of Action

Bithionoloxide interacts with its targets by forming hydrogen bonds. For instance, the LYS112, GLN143, ASP213, GLY496, and ASP498 of SecA1 protein act as hydrogen acceptors to form 6 hydrogen bonds with bithionol biotinylated probe Bio-A2-1 . This interaction can inhibit the normal function of the target proteins, leading to the disruption of essential biological processes.

Biochemical Pathways

It’s known that the compound can inhibit the function of seca1, alas, and gyra proteins, which are involved in protein translocation, protein synthesis, and dna replication, respectively . The inhibition of these processes can disrupt the normal functioning of the bacteria, leading to its death.

Result of Action

Bithionoloxide has been shown to have antibacterial activities against Staphylococcus aureus . It can inhibit the growth of the bacteria and disrupt the formation of biofilms . The compound’s action results in the death of the bacteria, thereby helping to control the infection.

Action Environment

It’s known that the compound’s antibacterial activity can be affected by the concentration of the compound and the presence of biofilms

Biochemische Analyse

Biochemical Properties

Bithionoloxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to specific proteins in bacterial cells, such as the protein translocase subunit SecA1, alanine–tRNA ligase, and DNA gyrase subunit A . These interactions are crucial for its antibacterial activity, as bithionoloxide forms hydrogen bonds with these proteins, inhibiting their function and disrupting bacterial growth.

Cellular Effects

Bithionoloxide affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation and disrupts cell signaling pathways essential for bacterial survival . In mammalian cells, bithionoloxide has been observed to influence gene expression and cellular metabolism, potentially leading to changes in cell function and viability. These effects are mediated through its interactions with key biomolecules involved in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of bithionoloxide involves its binding interactions with specific biomolecules. For instance, in bacterial cells, bithionoloxide binds to the protein translocase subunit SecA1, forming hydrogen bonds that inhibit its function . This inhibition disrupts protein translocation and bacterial growth. Additionally, bithionoloxide may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bithionoloxide can change over time. Studies have shown that bithionoloxide is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to bithionoloxide can lead to sustained inhibition of bacterial growth and biofilm formation

Dosage Effects in Animal Models

The effects of bithionoloxide vary with different dosages in animal models. At low doses, bithionoloxide may exhibit antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity

Metabolic Pathways

Bithionoloxide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, bithionoloxide’s interaction with alanine–tRNA ligase can disrupt protein synthesis and cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Bithionoloxide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, in bacterial cells, bithionoloxide may be transported to the cytoplasm, where it interacts with target proteins

Subcellular Localization

The subcellular localization of bithionoloxide is essential for its activity and function. In bacterial cells, bithionoloxide localizes to the cytoplasm, where it interacts with target proteins such as the protein translocase subunit SecA1 This localization is crucial for its antibacterial activity

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bithionolsulfoxid kann durch eine Oxidationsreaktion aus Bithionol synthetisiert werden. Die Oxidation wird typischerweise unter kontrollierten Bedingungen mit Wasserstoffperoxid oder anderen Oxidationsmitteln durchgeführt . Die Reaktion beinhaltet die Umwandlung des Schwefelatoms in Bithionol zu einer Sulfoxidgruppe.

Industrielle Produktionsmethoden

Die industrielle Produktion von Bithionolsulfoxid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Bithionolsulfoxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eine weitere Oxidation kann Bithionolsulfoxid in Bithionolsulfon umwandeln.

Reduktion: Reduktionsreaktionen können Bithionolsulfoxid wieder in Bithionol zurückverwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution.

Hauptprodukte

Oxidation: Bithionolsulfon.

Reduktion: Bithionol.

Substitution: Derivate mit verschiedenen funktionellen Gruppen, die Chloratome ersetzen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hexachlorophen: Eine weitere organochlorhaltige Verbindung mit ähnlichen antibakteriellen Eigenschaften.

Triclosan: Ein weit verbreitetes antibakterielles und antifungizides Mittel.

Chlorhexidin: Ein Antiseptikum, das gegen eine breite Palette von Mikroorganismen wirksam ist.

Einzigartigkeit

Bithionolsulfoxid ist einzigartig durch seine beiden aromatischen Ringe mit einem dazwischen gebundenen Schwefelatom und mehreren Chlorionen und Hydroxylgruppen, die an die Phenylgruppen gebunden sind. Diese funktionellen Gruppen ermöglichen es Bithionolsulfoxid, an verschiedenen intermolekularen Wechselwirkungen teilzunehmen, was es zu einem potenten Inhibitor der löslichen Adenylylcyclase macht .

Biologische Aktivität

Bithionoloxide, a derivative of bithionol, is a compound that has garnered attention for its biological activity, particularly in the context of its antimicrobial and anti-toxin properties. This article delves into the research findings surrounding the biological activities of bithionoloxide, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

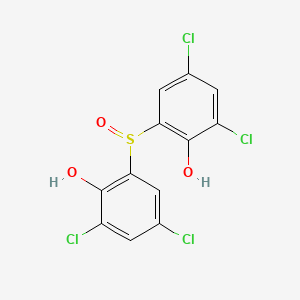

Chemical Structure and Properties

Bithionoloxide is chemically characterized by the formula . Its structural features include multiple halogen substitutions and a sulfoxide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that bithionol and its derivatives exhibit significant antimicrobial effects, particularly against Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for biotinylated probes derived from bithionol were found to be 12.5 μM against clinical isolates of S. aureus . The probes not only inhibited bacterial growth but also showed anti-biofilm activity, which is crucial in treating infections associated with biofilm formation.

Anti-Toxin Properties

Bithionoloxide has been shown to inhibit the pathogenicity of various bacterial toxins. In a study focusing on its effects against anthrax toxins, it was found that bithionol provided substantial protection to RAW264.7 cells from lethal factor (LF)-protective antigen (PA) mediated cytotoxicity at concentrations as low as 33 μM . The compound acts by inhibiting host caspases, specifically caspases-1, -3, -6, and -7, which are critical mediators of cell death pathways activated by these toxins.

Table 1: Inhibition Concentrations of Bithionol Against Various Toxins

| Toxin Type | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Diphtheria Toxin | RAW264.7 | 10 | Caspase inhibition |

| Cholera Toxin | RAW264.7 | 10 | Caspase inhibition |

| Anthrax Toxin | RAW264.7 | 33 | Caspase-1 inhibition |

The primary mechanism through which bithionoloxide exerts its biological effects involves the inhibition of specific caspases involved in apoptosis and inflammatory responses. By selectively targeting these proteases, bithionoloxide reduces cellular sensitivity to various toxins and pathogens.

Case Study: Inhibition of Anthrax Toxin

In experiments designed to assess the protective effects of bithionol against anthrax toxins, it was observed that while untreated cells exhibited significant cell death within six hours post-exposure to LF-PA, cells treated with bithionol showed markedly improved viability. This protective effect was attributed to the compound's ability to inhibit caspase-1 activation induced by the toxin .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJWWXZIQJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046225 | |

| Record name | Bithionoloxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-26-8 | |

| Record name | Bithionol sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bithionoloxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,4-dichlorophenol) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bithionoloxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bithionoloxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOLOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main medical application of bithionol sulfoxide?

A1: Bithionol sulfoxide is primarily recognized for its anthelmintic properties, effectively treating parasitic worm infections. Research highlights its success in treating paragonimiasis [, ], a parasitic disease caused by lung flukes, and fascioliasis [, , ], a liver fluke infection affecting cattle.

Q2: Does bithionol sulfoxide effectively combat other parasites?

A3: Bithionol sulfoxide demonstrates efficacy against various parasites beyond paragonimus species. It shows promise against Fascioloides magna, a parasite infecting cattle []. In vitro studies confirm its effectiveness against Philasterides dicentrarchi [], a scuticociliate fish pathogen, and the causative agent of Diadema antillarum scuticociliatosis (DaSc) [].

Q3: How does bithionol sulfoxide act against parasites?

A4: While the precise mechanism of action remains unclear, studies on Clonorchis sinensis, a liver fluke, provide some insights. Bithionol sulfoxide appears to primarily target the parasite's reproductive system, significantly inhibiting egg formation []. Further research is necessary to fully elucidate its molecular targets and downstream effects.

Q4: What are the metabolic pathways of bithionol sulfoxide in treated animals?

A5: In cattle administered bithionol sulfoxide, the compound is metabolized into bithionol and bithionol sulfone []. Notably, bithionol sulfoxide and bithionol are detectable in milk for a significant duration after administration, while bithionol sulfone remains undetectable []. Further research explored the metabolic fate of bithionol sulfoxide in other species [].

Q5: How is bithionol sulfoxide distributed within the body?

A6: Autoradiographic studies in mice reveal that bithionol sulfoxide distributes throughout the body, primarily concentrating in well-vascularized organs like the liver, kidneys, and lungs []. Importantly, it does not appear to cross the blood-brain barrier, limiting its efficacy against parasites residing in the central nervous system []. Research also confirmed its placental transfer, reaching the fetus during pregnancy in mice [].

Q6: Are there concerns regarding the safety of bithionol sulfoxide?

A7: While generally considered safe, bithionol sulfoxide may cause gastrointestinal side effects such as diarrhea and abdominal pain, particularly at higher doses [, ]. Research has investigated its toxicity in mice and rats [] and evaluated its mutagenicity potential [].

Q7: What is the chemical structure of bithionol sulfoxide?

A7: Bithionol sulfoxide, also known as bithionoloxide, is a sulfoxide derivative of bithionol. Unfortunately, the provided abstracts do not provide detailed spectroscopic data or information on its molecular formula and weight.

Q8: How stable is bithionol sulfoxide, and what are its formulation challenges?

A9: While specific data on its stability profile is limited in the provided abstracts, research mentions the development of a microemulsion formulation to enhance its stability and delivery []. This formulation involves incorporating bithionol sulfoxide in a water-solvent mixture with surfactants []. Further studies are needed to understand its stability under various conditions and explore alternative formulation strategies.

Q9: What analytical methods are employed to detect and quantify bithionol sulfoxide?

A10: Researchers utilize liquid chromatography to determine bithionol sulfoxide and its metabolites in biological samples like milk []. This method offers high sensitivity and allows for the detection of minute quantities of these compounds []. Further research is necessary to explore and validate other analytical techniques for the detection and quantification of bithionol sulfoxide in different matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.